A-317491

Descripción general

Descripción

La fluoresceína pentafluorobenzenosulfonil es una sonda fluorescente especializada que se utiliza principalmente para detectar niveles de peróxido de hidrógeno (H₂O₂) en diversos sistemas biológicos y químicos. Este compuesto es único porque no es fluorescente en condiciones normales, pero se vuelve altamente fluorescente al reaccionar con el peróxido de hidrógeno, lo que lo convierte en una excelente herramienta para monitorear el estrés oxidativo y los procesos relacionados en las células .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la fluoresceína pentafluorobenzenosulfonil generalmente implica la reacción de la fluoresceína con cloruro de pentafluorobenzenosulfonil. La reacción se lleva a cabo en un disolvente orgánico como diclorometano o tetrahidrofurano, a menudo en presencia de una base como trietilamina para neutralizar el subproducto ácido clorhídrico. Las condiciones de reacción generalmente requieren una temperatura controlada, a menudo alrededor de la temperatura ambiente, para garantizar la estabilidad de los reactivos y productos .

Métodos de producción industrial

La producción industrial de la fluoresceína pentafluorobenzenosulfonil sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante técnicas como la recristalización o la cromatografía para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Stability and Pharmacokinetics

A-317491 exhibits high systemic bioavailability (∼80%) in rats after subcutaneous administration, with an 11-hour plasma half-life and >99% protein binding. Pharmacokinetic studies confirm it does not undergo detectable metabolism in human or rat liver microsomes, suggesting stability against oxidation or glucuronidation .

Receptor Interactions and Biochemical Reactions

This compound acts as a competitive antagonist of P2X3/P2X2/3 receptors, blocking α,β-meATP-induced calcium flux with stereospecificity (S-enantiomer > R-enantiomer) .

Key Binding Data

| Receptor/Activity | This compound (Ki, nM) | A-317344 (Ki, nM) |

|---|---|---|

| Rat P2X3 | 22 ± 8 | >7,300 |

| Human P2X3 | 22 ± 3 | >10,000 |

| Rat P2X2/3 | 92 ± 11 | 1,300 ± 30 |

| Human P2X2/3 | 9 ± 2 | 1,100 ± 200 |

| Table 1 from |

In electrophysiological studies, this compound reversibly blocks P2X3-mediated currents in rat dorsal root ganglion (DRG) neurons with an IC50 of 15 nM .

Formulation Chemistry

This compound-loaded nanoparticles (NLC/A-317491) were prepared via solvent diffusion, using monostearin and oleic acid as lipid matrices. Encapsulation efficiency (EE%) was 75.5% ± 4.94% , with delayed drug release kinetics (58.8% cumulative release over 72 hours) .

-

CSOSA (glycolipid-like polymer) : Synthesized via coupling carboxyl groups of SA with amino groups of CSO using EDC .

-

Stability in Nanoparticles : CSOSA-coated NLC/A-317491 showed enhanced hydrophilic modification , facilitating sustained this compound release compared to uncoated NLC .

Selectivity Profile

This compound demonstrates high selectivity over other P2X receptors (e.g., P2X1, P2X2, P2X4) and P2Y2 receptors, with Ki values >2.5 μM . Weak δ-opioid receptor affinity (IC50 ≈ 5 μM) is noted, but no significant activity at μ- or κ-opioid receptors .

Analytical Methods

-

HPLC Analysis : A gradient mobile phase (water/acetonitrile with trifluoroacetic acid) and UV detection at 210 nm were used to quantify this compound encapsulation in nanoparticles .

-

Binding Studies : Fluorescence-based calcium assays (e.g., fluo-4 AM) and electrophysiological recordings confirmed receptor blockade .

Aplicaciones Científicas De Investigación

Scientific Research Applications

A-317491 has been investigated in multiple preclinical studies for its efficacy in treating various pain conditions:

- Chronic Inflammatory Pain :

-

Neuropathic Pain :

- Studies have shown that this compound effectively alleviates mechanical allodynia and thermal hyperalgesia following nerve injury models such as chronic constriction injury (CCI) and L5-L6 nerve ligation. The ED50 values for these conditions ranged from 10 to 15 micromol/kg when administered subcutaneously .

- Detrusor Hyperreflexia :

Case Study 1: Chronic Pain Management

In a study published by McGaraughty et al., this compound was shown to significantly reduce pain behaviors in rat models of chronic inflammatory pain. The compound was administered via intrathecal injection, resulting in a marked decrease in nocifensive behaviors during both acute and chronic phases of pain assessment using the formalin test .

Case Study 2: Neuropathic Pain Relief

Another pivotal study explored the effects of this compound on neuropathic pain resulting from nerve injury. The findings indicated that systemic administration of this compound effectively reduced both thermal hyperalgesia and mechanical allodynia, highlighting its potential as a therapeutic agent for neuropathic pain conditions .

Comparative Data Table

| Application Area | Model | Administration Route | ED50 (nmol) | Effectiveness |

|---|---|---|---|---|

| Chronic Inflammatory Pain | CFA Model | Intrathecal | ~30 | Significant reduction in hyperalgesia |

| Neuropathic Pain | CCI Model | Subcutaneous | 10-15 | Effective relief from allodynia |

| Detrusor Hyperreflexia | Spinal Cord Injury Model | Intrathecal | Not specified | Mitigation of hyperreflexia |

Mecanismo De Acción

El mecanismo por el cual la fluoresceína pentafluorobenzenosulfonil ejerce sus efectos implica la hidrólisis selectiva del enlace sulfonil por el peróxido de hidrógeno. Esta reacción libera fluoresceína, que es altamente fluorescente. El objetivo molecular de esta reacción es el grupo sulfonil, y la vía implica la escisión del enlace sulfonil, lo que lleva a la formación de fluoresceína .

Comparación Con Compuestos Similares

La fluoresceína pentafluorobenzenosulfonil es única en comparación con otras sondas fluorescentes debido a su alta selectividad para el peróxido de hidrógeno y su mecanismo de acción no oxidativo. Compuestos similares incluyen:

Dihidroetidio (DHE): Se utiliza para detectar aniones superóxido pero carece de la selectividad para el peróxido de hidrógeno.

Diacetato de 2’,7’-dicloro-dihidrofluoresceína (DCFH-DA): Una sonda general de especies reactivas del oxígeno, pero no es tan selectiva para el peróxido de hidrógeno como la fluoresceína pentafluorobenzenosulfonil.

La fluoresceína pentafluorobenzenosulfonil destaca por su alta especificidad y sensibilidad para el peróxido de hidrógeno, lo que la convierte en una herramienta valiosa en diversos campos de investigación .

Actividad Biológica

A-317491 is a selective non-nucleotide antagonist of the P2X3 and P2X2/3 receptors, which are ion channels that play a significant role in nociceptive signaling. This compound has been extensively studied for its biological activity, particularly in the context of chronic inflammatory and neuropathic pain.

This compound exhibits high affinity for blocking P2X3 and P2X2/3 receptor-mediated calcium flux, with inhibition constants (Ki) ranging from 22 to 92 nM across various species (human and rat) . The compound demonstrates stereospecificity, as its R-enantiomer (A-317344) shows significantly lower activity at these receptors .

Key Characteristics

- Selectivity : High selectivity over other P2 receptors and neurotransmitter receptors (IC50 > 10 µM) .

- Antinociceptive Activity : Effective in reducing thermal hyperalgesia and mechanical allodynia in rat models of chronic pain .

- Administration Routes : Effective via both intrathecal and intraplantar administration, with varying efficacy depending on the model of pain .

Chronic Pain Models

This compound has shown significant antinociceptive effects in various models of chronic pain, including:

- Complete Freund's Adjuvant (CFA) Model : Exhibited an effective dose (ED50) of approximately 30 nmol when administered intrathecally .

- Chronic Constriction Injury (CCI) Model : Demonstrated an ED50 of 10 nmol for both thermal hyperalgesia and mechanical allodynia .

Acute Pain Models

Interestingly, this compound was ineffective in reducing nociception in acute pain models, such as postoperative pain or visceral pain, indicating a specific role in chronic pain pathways .

Comparative Efficacy Table

| Pain Model | Administration Route | ED50 (nmol) | Efficacy |

|---|---|---|---|

| CFA | Intrathecal | 30 | Significant |

| CCI | Intrathecal | 10 | Significant |

| Carrageenan | Intraplantar | >300 | Less effective |

| Acute Pain | Various | >100 | Ineffective |

Study on Antinociceptive Effects

In a study assessing the antinociceptive effects of this compound, researchers found that intraplantar administration significantly reduced nocifensive behaviors in both phases of the formalin assay. The results indicated a 40% reduction in the first phase and a 37% reduction in the second phase compared to vehicle-treated controls .

Role of P2X Receptors

Further research indicates that both spinal and peripheral P2X3 receptors contribute to nociceptive transmission. The blockade by this compound suggests potential therapeutic applications for managing chronic pain conditions without affecting acute pain responses .

Propiedades

IUPAC Name |

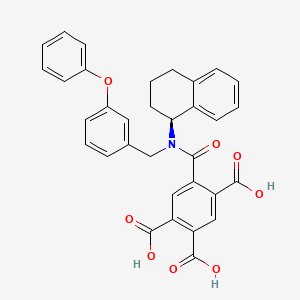

5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGBOYBIENNKMI-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197185 | |

| Record name | A-317491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475205-49-3 | |

| Record name | A-317491 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475205493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-317491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-317491 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H327N08IPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.